Cas no 942884-17-5 (1-(2,6-dimethylphenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)

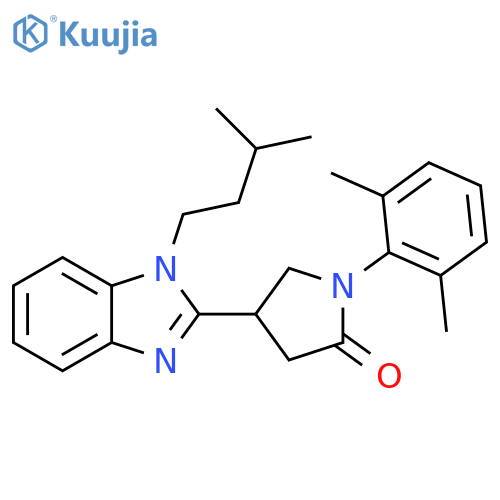

942884-17-5 structure

商品名:1-(2,6-dimethylphenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one

CAS番号:942884-17-5

MF:C24H29N3O

メガワット:375.50656580925

CID:5429839

1-(2,6-dimethylphenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one

- 1-(2,6-dimethylphenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one

-

- インチ: 1S/C24H29N3O/c1-16(2)12-13-26-21-11-6-5-10-20(21)25-24(26)19-14-22(28)27(15-19)23-17(3)8-7-9-18(23)4/h5-11,16,19H,12-15H2,1-4H3

- InChIKey: OQJFPMYOCQQQAL-UHFFFAOYSA-N

- ほほえんだ: N1(C2=C(C)C=CC=C2C)CC(C2N(CCC(C)C)C3=CC=CC=C3N=2)CC1=O

1-(2,6-dimethylphenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3362-1620-4mg |

1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |

942884-17-5 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3362-1620-10μmol |

1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |

942884-17-5 | 90%+ | 10μl |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3362-1620-20μmol |

1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |

942884-17-5 | 90%+ | 20μl |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3362-1620-2μmol |

1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |

942884-17-5 | 90%+ | 2μl |

$57.0 | 2023-04-26 | |

| Life Chemicals | F3362-1620-30mg |

1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |

942884-17-5 | 90%+ | 30mg |

$119.0 | 2023-04-26 | |

| Life Chemicals | F3362-1620-1mg |

1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |

942884-17-5 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3362-1620-20mg |

1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |

942884-17-5 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3362-1620-2mg |

1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |

942884-17-5 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3362-1620-3mg |

1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |

942884-17-5 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3362-1620-10mg |

1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |

942884-17-5 | 90%+ | 10mg |

$79.0 | 2023-04-26 |

1-(2,6-dimethylphenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

942884-17-5 (1-(2,6-dimethylphenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one) 関連製品

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量